molecular formula C20H18N4O2S B2685291 2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile CAS No. 2380088-04-8

2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile

Cat. No.: B2685291
CAS No.: 2380088-04-8
M. Wt: 378.45
InChI Key: WSZSWSAKQGTONQ-UHFFFAOYSA-N
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Description

2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

The synthesis of 2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The piperidine ring is then introduced through a series of cyclization reactions. The final step involves the coupling of the benzothiazole and piperidine intermediates with a pyridine derivative under specific reaction conditions . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reagents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. .

Scientific Research Applications

2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can include inhibition of signal transduction pathways that are crucial for cell growth and survival .

Properties

IUPAC Name

2-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c21-10-14-5-6-22-19(8-14)26-12-15-2-1-7-24(11-15)20(25)16-3-4-17-18(9-16)27-13-23-17/h3-6,8-9,13,15H,1-2,7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZSWSAKQGTONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CS3)COC4=NC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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